2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12ClNO2 It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol typically involves the reaction of 2-chloro-6-methoxybenzaldehyde with a suitable amine source under controlled conditions. One common method includes the reductive amination of 2-chloro-6-methoxybenzaldehyde with ammonia or an amine, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol
- 2-Amino-2-(2-chloro-6-fluorophenyl)ethan-1-ol
- 2-Amino-2-(2-chloro-6-ethoxyphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-6-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3 |
InChI Key |
PCQWDMRBYANUNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C(CO)N |
Origin of Product |
United States |
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